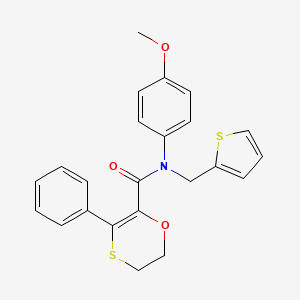![molecular formula C13H21NO4S B12180529 (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C13H21NO4S This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a pentyloxy group The hydroxyethyl group is attached to the nitrogen atom, making it a sulfonamide derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine typically involves the reaction of 4-pentyloxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized to reduce waste and improve the overall sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as alkoxides or amines, under basic conditions.
Major Products
Oxidation: The major product is (2-carboxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine.
Reduction: The major product is (2-hydroxyethyl)[(4-pentyloxyphenyl)sulfide]amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: It is being investigated for its potential use as a pharmaceutical agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target. The pentyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can disrupt the normal function of the target enzyme or receptor, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine: This compound has a methoxy group instead of a pentyloxy group. It has similar chemical properties but may have different biological activity due to the difference in hydrophobicity.
(2-Hydroxyethyl)[(4-ethoxyphenyl)sulfonyl]amine: This compound has an ethoxy group instead of a pentyloxy group. It is less hydrophobic than the pentyloxy derivative and may have different solubility and reactivity.
(2-Hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine: This compound has a butoxy group instead of a pentyloxy group. It has intermediate hydrophobicity compared to the methoxy and pentyloxy derivatives.
Uniqueness
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is unique due to the presence of the pentyloxy group, which provides a higher degree of hydrophobicity compared to its methoxy and ethoxy analogs. This increased hydrophobicity can enhance its interaction with hydrophobic pockets in biological targets, potentially leading to improved binding affinity and specificity. Additionally, the pentyloxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C13H21NO4S |
|---|---|
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-2-3-4-11-18-12-5-7-13(8-6-12)19(16,17)14-9-10-15/h5-8,14-15H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
RKDNQHYZOFDUCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12180463.png)
![2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12180466.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)

![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)
![1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B12180479.png)

![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)
![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)

![2-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12180508.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12180512.png)
![Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine](/img/structure/B12180517.png)
